

An In-Depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B171826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its known physical properties, outlines a standard synthesis protocol, and provides guidance on its characterization.

Core Physical and Chemical Properties

1,5-Dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound featuring a pyrrole ring substituted with two methyl groups and a carbaldehyde group.^[1] Its chemical structure and properties are influenced by the electron-rich nature of the pyrrole ring and the reactivity of the aldehyde functional group.

Property	Value	Reference
CAS Number	1193-59-5	[2]
Molecular Formula	C ₇ H ₉ NO	[2]
Molecular Weight	123.15 g/mol	[3]
Boiling Point	219.3 °C at 760 mmHg	N/A
Density	1.003 g/cm ³	N/A
Appearance	Pale yellow to light brown liquid or crystalline solid	[4]
Solubility	Slightly soluble in water; soluble in organic solvents such as ethanol, diethyl ether, chloroform, and dimethyl sulfoxide.	[4] [5]

Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde

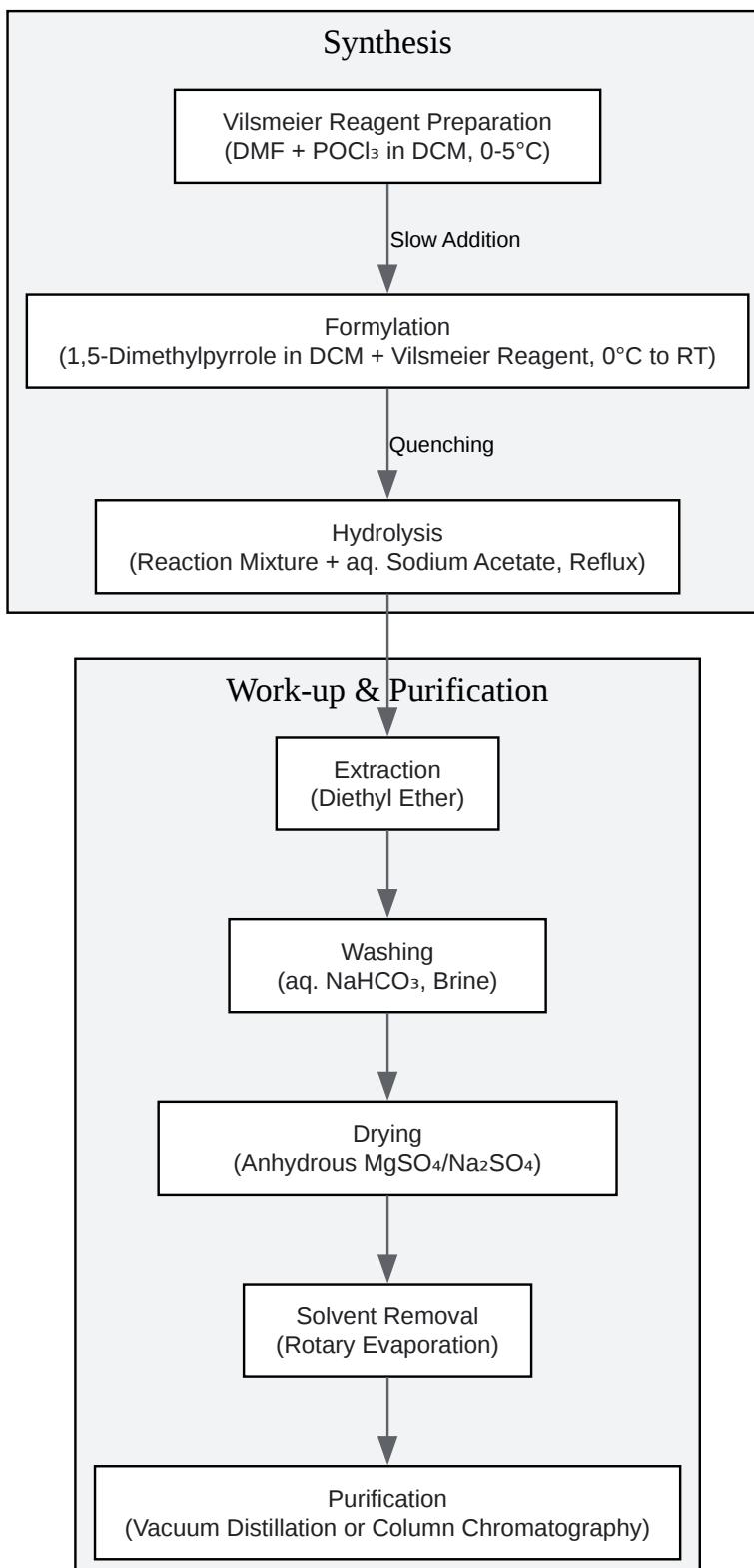
A common and effective method for the synthesis of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure adapted for the synthesis of pyrrole-2-carbaldehydes and should be optimized for the specific substrate, 1,5-dimethylpyrrole.

Materials:

- 1,5-Dimethylpyrrole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)


- Dichloromethane (DCM), anhydrous
- Sodium acetate trihydrate
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Ice bath
- Standard glassware for organic synthesis under inert atmosphere

Procedure:

- Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) in anhydrous DCM. Cool the solution in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, will occur.[\[8\]](#)
- Formylation Reaction: In a separate flask, dissolve 1,5-dimethylpyrrole (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere. Cool this solution in an ice bath. Slowly add the prepared Vilsmeier reagent to the pyrrole solution via a cannula or dropping funnel, keeping the reaction temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[\[8\]](#)
- Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a vigorously stirred solution of sodium acetate trihydrate (excess) in water. This will hydrolyze the intermediate iminium salt to the aldehyde. The hydrolysis is often exothermic and may require cooling. Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis.[\[8\]](#)[\[9\]](#)

- Extraction and Purification: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]
- Purification: The crude **1,5-dimethyl-1H-pyrrole-2-carbaldehyde** can be purified by vacuum distillation or column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[9][10][11]

Below is a graphical representation of the synthesis and work-up workflow.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Spectroscopic Characterization

While specific spectra for **1,5-dimethyl-1H-pyrrole-2-carbaldehyde** are not readily available in public databases, the expected spectroscopic data can be inferred from closely related, structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrrole ring protons, and the two methyl groups.

- Aldehyde Proton (-CHO): A singlet in the region of δ 9.0-10.0 ppm.
- Pyrrole Ring Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring. The coupling constants will be indicative of their ortho relationship.
- N-Methyl Protons (N-CH₃): A singlet around δ 3.5-4.0 ppm.
- C-Methyl Protons (C-CH₃): A singlet at approximately δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

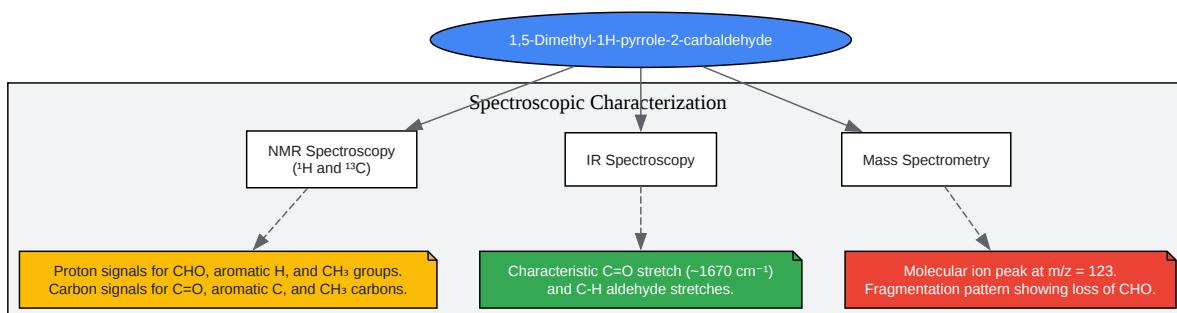
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 175-185 ppm.
- Pyrrole Ring Carbons: Four signals in the aromatic region (δ 110-140 ppm).
- N-Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm.
- C-Methyl Carbon (C-CH₃): A signal in the upfield region, approximately δ 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1660-1690 cm⁻¹.


- C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm^{-1} .
- C-H Stretch (Aromatic/Methyl): Bands in the region of 2900 - 3100 cm^{-1} .
- C=C and C-N Stretches (Pyrrole Ring): Absorptions in the fingerprint region, typically between 1400 - 1600 cm^{-1} .^[12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde** (123.15 g/mol).
- Fragmentation Pattern: Common fragmentation patterns for pyrrole aldehydes include the loss of the formyl group ($M-29$) and other characteristic fragments.

The following diagram illustrates the expected relationship between the compound's structure and its key characterization data.

[Click to download full resolution via product page](#)

Characterization Logic Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1193-59-5: 1,5-dimethyl-1H-pyrrole-2-carbaldehyde [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171826#physical-characteristics-of-1-5-dimethyl-1h-pyrrole-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com